8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The chromene moiety can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the indole or chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the nitro group can yield corresponding amines .
Scientific Research Applications
8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The chromene moiety may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares the indole moiety and has similar biological activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also contain the indole moiety and have been studied for their potential as tubulin polymerization inhibitors.
Uniqueness
8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the indole and chromene moieties, which may provide synergistic effects in its biological activity. The combination of these two moieties can lead to enhanced potency and selectivity in its interactions with molecular targets .
Properties
Molecular Formula |
C22H19N3O6 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H19N3O6/c1-12-15(16-5-3-4-6-18(16)24-12)7-8-23-21(26)17-10-13-9-14(25(28)29)11-19(30-2)20(13)31-22(17)27/h3-6,9-11,24H,7-8H2,1-2H3,(H,23,26) |
InChI Key |
IDUWYTFISIHDER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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